An In-Depth Technical Guide to 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its molecular architecture, plausible synthetic methodologies, and predicted physicochemical and spectroscopic properties. By examining the well-established roles of trifluoroethyl and aminotriazole moieties in medicinal chemistry, this guide also explores the prospective biological significance and therapeutic potential of this specific molecule.
Introduction: The Strategic Combination of Trifluoroethyl and Aminotriazole Moieties
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer improved pharmacological profiles. The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly modulate the electronic properties of a molecule.[1]
The 1,2,3-triazole ring system is another privileged scaffold in drug discovery, known for its metabolic stability, ability to form hydrogen bonds, and rigid structure that can appropriately position substituents for optimal target interaction.[2] Triazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4][5]
The molecule 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine combines these two valuable pharmacophores. This guide aims to provide a detailed technical overview of this compound, offering insights into its synthesis, characterization, and potential as a building block in the development of new therapeutic agents.
Chemical Structure and Properties
The foundational aspect of understanding any chemical entity is a thorough characterization of its structure and physicochemical properties.
Chemical Structure
The chemical structure of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine is defined by a 1,2,3-triazole ring substituted at the 2-position with a 2,2,2-trifluoroethyl group and at the 4-position with an amino group.[6]
Caption: Chemical structure of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine.
Table 1: Chemical Identifiers for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine
| Identifier | Value | Source |
| Molecular Formula | C₄H₅F₃N₄ | [6] |
| InChI | InChI=1S/C4H5F3N4/c5-4(6,7)2-11-9-1-3(8)10-11/h1H,2H2,(H2,8,10) | [6] |
| InChIKey | QFLIWZHBWVYFHT-UHFFFAOYSA-N | [6] |
| SMILES | C1=NN(N=C1N)CC(F)(F)F | [6] |
| Molecular Weight | 166.11 g/mol | [6] |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| pKa (basic) | 2-3 | The electron-withdrawing effect of the trifluoroethyl group and the triazole ring is expected to significantly reduce the basicity of the 4-amino group compared to a simple alkylamine. |
| LogP | ~0.5 - 1.5 | The trifluoroethyl group increases lipophilicity, while the amino group and triazole ring contribute to hydrophilicity. The overall LogP is likely to be in the lower positive range. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. | The presence of hydrogen bond donors and acceptors suggests some water solubility, but the trifluoroethyl group will limit it. |
| Boiling Point | >200 °C (decomposes) | The high polarity and potential for intermolecular hydrogen bonding suggest a high boiling point, with a likelihood of decomposition before boiling at atmospheric pressure. |
| Melting Point | 100-150 °C | Crystalline solid with a moderate melting point is expected due to the planar triazole ring and potential for hydrogen bonding. |
Synthesis and Characterization
A plausible and efficient synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine would likely involve a multi-step process. The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a key challenge in triazole chemistry.[7][8]
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial formation of a 4-substituted-1H-1,2,3-triazole, followed by the regioselective alkylation at the N2 position.
Caption: Proposed synthetic workflow for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine.
Experimental Protocol
Step 1: Synthesis of 4-amino-1H-1,2,3-triazole
This step can be achieved through a [3+2] cycloaddition reaction between sodium azide and a suitable two-carbon synthon.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.0 eq) and glycinonitrile hydrochloride (1.0 eq) in a suitable solvent such as water or a mixture of water and ethanol.
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Reaction: Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-1H-1,2,3-triazole as a white crystalline solid.
Step 2: N2-Alkylation with 2,2,2-Trifluoroethyl Tosylate
The regioselectivity of the alkylation of 1,2,3-triazoles is highly dependent on the reaction conditions. To favor N2-alkylation, a polar aprotic solvent and a suitable base are generally employed.[7]
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Reaction Setup: To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as the base.
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Addition of Alkylating Agent: Slowly add a solution of 2,2,2-trifluoroethyl tosylate (1.1 eq) in DMF to the reaction mixture at room temperature. The use of a good leaving group like tosylate is crucial for this reaction.[9]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor for the consumption of the starting material by TLC or LC-MS. The reaction may take 6-12 hours.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the triazole C5-H proton (δ ~7.5-8.0 ppm). - A quartet for the -CH₂- group of the trifluoroethyl moiety (δ ~4.5-5.0 ppm), coupled to the three fluorine atoms. - A broad singlet for the -NH₂ protons (δ ~5.0-6.0 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the triazole C5 carbon (δ ~120-130 ppm). - A signal for the triazole C4 carbon (δ ~140-150 ppm). - A quartet for the -CH₂- carbon (δ ~50-60 ppm) due to coupling with fluorine. - A quartet for the -CF₃ carbon (δ ~120-125 ppm) with a large C-F coupling constant. |
| ¹⁹F NMR | - A triplet for the -CF₃ group (δ ~ -70 to -80 ppm, relative to CFCl₃), coupled to the adjacent -CH₂- protons. |
| Mass Spectrometry (ESI+) | - A prominent [M+H]⁺ ion at m/z 167.05. |
Biological Relevance and Potential Applications in Drug Discovery
While there is no specific biological data for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine in the public domain, its structural motifs suggest significant potential in medicinal chemistry.
Role of the Trifluoroethyl Group
The introduction of a trifluoroethyl group can confer several advantageous properties to a drug candidate:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.[1]
-
Enhanced Lipophilicity: The trifluoroethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby amino groups, which can be beneficial for avoiding off-target interactions and improving oral bioavailability.[1]
Significance of the 4-Amino-1,2,3-triazole Scaffold
The 4-amino-1,2,3-triazole core is a versatile building block that can be further functionalized to generate a library of compounds for biological screening. The amino group can serve as a handle for the introduction of various substituents to explore structure-activity relationships (SAR). Triazole-containing compounds are known to exhibit a wide range of biological activities.[2]
Potential Therapeutic Areas
Given the known activities of related compounds, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine and its derivatives could be explored for their potential in the following therapeutic areas:
-
Antimicrobial Agents: Triazoles are a well-established class of antifungal agents.[10][11] The unique substitution pattern of this molecule could lead to novel antimicrobial properties.
-
Antiviral Agents: Several triazole derivatives have shown promise as antiviral agents.[10]
-
Oncology: The triazole scaffold is present in some anticancer drugs, and the antiproliferative activity of new derivatives is an active area of research.[3]
-
Central Nervous System (CNS) Disorders: The potential for increased blood-brain barrier penetration due to the trifluoroethyl group makes this scaffold interesting for the development of CNS-active agents.
Conclusion and Future Directions
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the metabolically robust trifluoroethyl group and the versatile aminotriazole scaffold provides a strong foundation for the development of novel therapeutic agents.
Future research should focus on the development and optimization of a reliable synthetic route to this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays will be crucial to unlocking the full therapeutic potential of this intriguing molecule. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for the discovery of new and effective medicines.
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